BML-284

Description

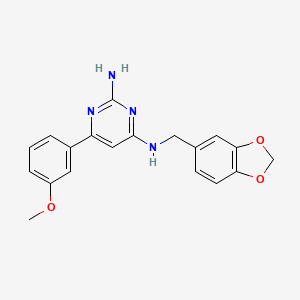

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQUVYDAXWUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401339563 | |

| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853220-52-7 | |

| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BML-284

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-284 is a potent, cell-permeable small molecule activator of the canonical Wnt/β-catenin signaling pathway. Unlike many other Wnt agonists, this compound functions through a mechanism that is independent of Glycogen Synthase Kinase 3β (GSK-3β) inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The primary proposed mechanism involves the direct or indirect interaction of this compound with the Frizzled (FZD) family of receptors, initiating the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription.

Core Mechanism of Action: Activation of the Wnt/β-Catenin Pathway

This compound activates the canonical Wnt signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis. The hallmark of this activation is the induction of β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-dependent transcriptional activity.[1] This leads to the expression of Wnt target genes, which play crucial roles in cell proliferation, differentiation, and survival.

A key distinguishing feature of this compound is that it does not inhibit the activity of GSK-3β, a central negative regulator of the Wnt pathway.[1] This suggests a mechanism of action that differs from many other commercially available Wnt agonists, such as CHIR99021, which directly inhibit GSK-3β.

Proposed Molecular Target: Frizzled (FZD) Receptors

Recent computational studies involving molecular docking and dynamics simulations have identified the Frizzled (FZD) family of transmembrane receptors as a likely molecular target for this compound.[2][3] These studies suggest that this compound exhibits favorable binding interactions with FZD receptors, which are the primary receptors for Wnt ligands. While direct experimental validation of this binding is still emerging, this hypothesis provides a strong framework for understanding how this compound initiates the Wnt signaling cascade.

The proposed mechanism posits that this compound, by interacting with FZD receptors, mimics the effect of a Wnt ligand binding. This interaction is thought to induce a conformational change in the FZD receptor, leading to the recruitment of the co-receptors LRP5/6 and the intracellular signaling protein Dishevelled (DVL).

Downstream Signaling Events

Following the putative interaction with FZD receptors, this compound triggers a series of downstream events characteristic of canonical Wnt pathway activation:

-

Dishevelled (DVL) Recruitment and Phosphorylation: The activation of FZD receptors leads to the recruitment and subsequent phosphorylation of DVL proteins. Phosphorylated DVL is a key step in transducing the signal from the cell surface to the cytoplasm.

-

Inhibition of the β-catenin Destruction Complex: DVL, once activated, is involved in the inhibition of the β-catenin destruction complex. This complex, composed of Axin, Adenomatous Polyposis Coli (APC), GSK-3β, and Casein Kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin in the absence of a Wnt signal.

-

β-catenin Stabilization and Nuclear Translocation: By inhibiting the destruction complex, this compound treatment leads to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus.

-

TCF/LEF-Mediated Transcription: In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1).

Quantitative Data

The following table summarizes the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for TCF-dependent transcription | 0.7 µM | 293T cells | [1] |

| Concentration for β-catenin nuclear staining | 10-20 µM | hCMEC/D3 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is the primary method for quantifying the activation of the Wnt/β-catenin pathway by measuring the transcriptional activity of TCF/LEF.

Objective: To determine the dose-dependent effect of this compound on TCF/LEF-mediated gene transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control), and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly (from TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot Analysis of β-catenin

This method is used to assess the effect of this compound on the protein levels of total and active (non-phosphorylated) β-catenin.

Objective: To determine if this compound treatment leads to an accumulation of β-catenin.

Materials:

-

Cell line of interest (e.g., SW480, HEK293T)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total β-catenin, anti-active β-catenin (non-phospho Ser33/37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control (GAPDH).

Co-Immunoprecipitation (Co-IP) for FZD Receptor Interaction (Hypothetical)

This protocol outlines a hypothetical experiment to investigate the potential interaction between this compound and a FZD receptor. This would likely require a modified, tagged version of this compound or a sophisticated label-free detection method.

Objective: To provide evidence for a direct or indirect interaction between this compound and a FZD receptor.

Materials:

-

Cells overexpressing a tagged FZD receptor (e.g., FLAG-FZD7)

-

Biotinylated this compound (or other tagged version)

-

Co-IP lysis buffer (non-denaturing)

-

Streptavidin-conjugated magnetic beads

-

Anti-FLAG antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells expressing FLAG-FZD7 with biotinylated this compound for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer.

-

Pull-down: Incubate the cell lysates with streptavidin-conjugated magnetic beads to pull down the biotinylated this compound and any interacting proteins.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-FLAG antibody to detect the presence of FLAG-FZD7. The presence of a band would suggest an interaction.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound activating the Wnt/β-catenin pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow to characterize this compound's activity.

Future Directions and Unanswered Questions

While the current evidence strongly supports this compound as a potent and specific activator of the Wnt/β-catenin pathway, several questions remain to be definitively answered:

-

Direct Target Validation: Experimental validation of the direct binding of this compound to FZD receptors is a critical next step. Techniques such as Cellular Thermal Shift Assay (CETSA), surface plasmon resonance (SPR), or co-immunoprecipitation with a tagged this compound analog could provide this evidence.

-

Role of LRP5/6: The involvement of the LRP5/6 co-receptors in this compound-mediated signaling needs to be elucidated. Knockdown or knockout of LRP5/6 followed by treatment with this compound would clarify their necessity.

-

Effect on Axin Stability: While the downstream effect of this compound is the inhibition of the β-catenin destruction complex, it is currently unknown if this compound directly affects the stability or localization of key components of this complex, such as Axin. Pulse-chase experiments or western blot analysis of Axin protein levels after this compound treatment would be informative.

-

Selectivity Among FZD Receptors: The FZD receptor family has ten members. Determining if this compound exhibits selectivity for specific FZD isoforms will be important for understanding its potential therapeutic applications and off-target effects.

References

BML-284: An In-Depth Technical Guide to its Wnt Pathway Activation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-284 is a potent, cell-permeable small molecule activator of the canonical Wnt/β-catenin signaling pathway. It induces TCF-dependent transcriptional activity with an EC50 of approximately 700 nM.[1][2] A key characteristic of this compound is its ability to activate Wnt signaling without inhibiting glycogen synthase kinase 3β (GSK-3β), a common mechanism for many other Wnt pathway activators. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its activity. Recent computational modeling studies suggest that this compound may exert its effects through direct interaction with the Frizzled (FZD) family of receptors, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.

Core Mechanism of Wnt Pathway Activation

The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed.

This compound activates the Wnt pathway by promoting the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it partners with T-cell factor/lymphoid-enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][2]

Proposed Molecular Target: Frizzled (FZD) Receptors

While the precise molecular target of this compound has not been definitively confirmed through direct binding assays in the published literature, recent molecular docking and dynamics simulations have identified the Frizzled (FZD) family of receptors as a likely candidate.[3] According to these computational studies, this compound exhibits favorable binding interactions with FZD receptors, suggesting it may act as a Wnt ligand mimetic. This proposed mechanism distinguishes this compound from Wnt activators that function by inhibiting downstream components of the destruction complex, such as GSK-3β.

Downstream Signaling Events

Upon putative binding to FZD receptors, this compound is thought to trigger a series of intracellular events that disrupt the function of the β-catenin destruction complex. This leads to the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, leading to the expression of Wnt target genes, such as Axin2.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (TCF-dependent transcriptional activity) | 700 nM | HEK293T | |

| Concentration for significant β-catenin induction | 10 µM | MNK45 and AGS cells | |

| Concentration for increased nuclear β-catenin | 10-20 µM | hCMEC/D3 cells | |

| Concentration for Axin2 expression increase | Not specified, but observed | Trabecular meshwork cells |

Experimental Protocols

TCF/LEF Reporter Assay

This assay is used to quantify the activation of the canonical Wnt signaling pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid (e.g., pTOP-FLASH)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., pFOP-FLASH)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

96-well white, clear-bottom plates

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in TCF/LEF reporter activity relative to the vehicle control.

Western Blot Analysis of β-catenin

This protocol is used to assess the effect of this compound on the total and active (dephosphorylated) β-catenin levels.

Materials:

-

Cell line of interest (e.g., MNK45, AGS)

-

This compound

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-β-catenin, anti-active-β-catenin (dephosphorylated), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the β-catenin levels to the loading control.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed this compound Wnt signaling pathway activation.

Experimental Workflow for TCF/LEF Reporter Assay

References

BML-284: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-284, also known as Wnt agonist 1, is a cell-permeable small molecule that potently and selectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] It functions by inducing TCF (T-cell factor)/LEF (lymphoid enhancer-binding factor)-dependent transcriptional activity, a hallmark of Wnt pathway activation.[1] A key characteristic of this compound is its ability to activate this pathway without inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a common target for other Wnt activators. This makes this compound a valuable tool for studying the specific downstream effects of Wnt/β-catenin signaling activation independent of GSK-3β inhibition. This guide provides an in-depth overview of the known downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound activates the Wnt/β-catenin signaling cascade, leading to the nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to initiate the transcription of a wide array of target genes that are involved in various cellular processes, including proliferation, differentiation, migration, and stem cell self-renewal.

Caption: Mechanism of this compound action.

Quantitative Data on this compound Activity

The potency of this compound in activating the Wnt/β-catenin pathway has been quantified through various cellular assays.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.7 µM | HEK293T | TCF-dependent transcriptional activity | |

| β-catenin Nuclear Staining | 43 ± 2% (at 10 µM) | hCMEC/D3 | Immunofluorescence | |

| 48 ± 5% (at 20 µM) | hCMEC/D3 | Immunofluorescence | ||

| (Control: 12 ± 1%) | hCMEC/D3 | Immunofluorescence |

Downstream Signaling Targets of this compound

This compound, through the activation of Wnt/β-catenin signaling, modulates the expression and activity of a diverse set of downstream target proteins. These targets play crucial roles in oncogenesis, stem cell biology, and cellular differentiation.

Core Pathway Components and Feedback Regulators

| Target Protein | Effect of this compound | Cellular Function |

| β-catenin | Increased expression and nuclear localization | Central mediator of the canonical Wnt pathway, transcriptional co-activator |

| Axin2 | Upregulation | A negative feedback regulator of the Wnt/β-catenin pathway; its expression is induced by pathway activation |

Cell Cycle and Proliferation Regulators

| Target Protein | Effect of this compound (Inferred) | Cellular Function |

| c-MYC | Upregulation | Transcription factor that promotes cell proliferation, growth, and apoptosis |

| Cyclin D1 | Upregulation | Key regulator of cell cycle progression through the G1 phase |

Epithelial-Mesenchymal Transition (EMT) Markers

| Target Protein | Effect of this compound | Cellular Function |

| E-cadherin | Downregulation (in some cancer cells) | Cell-cell adhesion molecule, loss of which is a hallmark of EMT |

| N-cadherin | Upregulation (in some cancer cells) | Mesenchymal cell-cell adhesion molecule, often upregulated during EMT |

Stem Cell Pluripotency Factors

| Target Protein | Effect of this compound | Cellular Function |

| Nanog | Upregulation (in melanoma cells) | Core transcription factor for maintaining pluripotency and self-renewal of stem cells |

| SOX2 | Upregulation (in melanoma cells) | Transcription factor involved in maintaining embryonic and neural stem cells |

| OCT4 | Upregulation (in melanoma cells) | Key transcription factor for embryonic stem cell pluripotency |

Caption: Downstream targets of this compound.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the activation of the Wnt/β-catenin pathway by this compound.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate.

-

After 24 hours, co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., pTOP-FLASH) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

2. Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

3. Luciferase Activity Measurement:

-

After 24 hours of treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction relative to the vehicle-treated control.

Caption: TCF/LEF reporter assay workflow.

Immunofluorescence for β-catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin, a key indicator of Wnt pathway activation.

1. Cell Culture and Treatment:

-

Grow cells to an appropriate density on glass coverslips in a 6-well plate.

-

Treat the cells with this compound or a vehicle control for the desired time (e.g., 16 hours).

2. Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes.

-

Incubate with a primary antibody against β-catenin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342).

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

Quantitative Western Blotting

This technique is used to quantify the changes in protein expression of downstream targets upon this compound treatment.

1. Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., β-catenin, Axin2, c-MYC, Cyclin D1, Nanog, SOX2, OCT4) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a powerful research tool for elucidating the complex downstream effects of Wnt/β-catenin signaling. Its ability to activate the pathway without inhibiting GSK-3β provides a unique advantage for dissecting specific signaling events. The downstream targets of this compound are implicated in a wide range of cellular processes, making this compound highly relevant for research in developmental biology, oncology, and regenerative medicine. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of the Wnt/β-catenin pathway in their specific model systems. Further research into the broader spectrum of this compound's downstream targets will undoubtedly continue to enhance our understanding of this critical signaling cascade.

References

BML-284: A Technical Guide to its Role as a Wnt Signaling Activator in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-284 is a potent, cell-permeable small molecule that has emerged as a valuable tool for investigating the intricate roles of the Wnt signaling pathway in developmental biology. As a selective activator of Wnt/β-catenin signaling, this compound induces T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-dependent transcriptional activity. Notably, its mechanism of action does not involve the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), distinguishing it from many other Wnt pathway activators. This technical guide provides an in-depth overview of this compound, including its mechanism of action, applications in developmental biology research, quantitative data, and detailed experimental protocols.

Introduction

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and disease. Dysregulation of this pathway is implicated in a variety of developmental defects and cancers. Small molecule modulators of the Wnt pathway, such as this compound, are indispensable for dissecting the complex cellular and molecular events governed by Wnt signaling.

This compound is a pyrimidine derivative that activates the canonical Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated gene transcription.[1][2] Its utility in developmental biology is underscored by its demonstrated effects in various model organisms, including Xenopus and zebrafish, where it has been shown to influence embryonic development.[2][3]

Mechanism of Action

This compound functions as a Wnt signaling agonist by activating the canonical pathway downstream of the Wnt ligand-receptor interaction but upstream of GSK-3β. The primary mode of action is the induction of β-catenin stabilization and its subsequent translocation to the nucleus.

Recent molecular docking and dynamics simulations have provided evidence that the Frizzled (FZD) receptor, a key component of the Wnt receptor complex, is a likely molecular target for this compound. This interaction is thought to initiate the downstream signaling cascade that leads to the inactivation of the β-catenin destruction complex.

A key characteristic of this compound is its ability to activate Wnt signaling without inhibiting GSK-3β.[1] This is a significant advantage as it allows for the study of Wnt signaling in a more physiologically relevant context, avoiding the off-target effects associated with GSK-3β inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell System | Reference |

| EC50 (TCF-dependent transcription) | 0.7 µM (700 nM) | 293 cells | |

| Effective Concentration (β-catenin nuclear translocation) | 10-20 µM | hCMEC/D3 cells | |

| Effective Concentration (migration and invasion) | 10 µM | MNK45 and AGS cells |

Table 2: In Vivo Applications of this compound

| Model Organism | Developmental Process | Concentration | Observed Effect | Reference |

| Xenopus laevis | Embryonic head specification | 10 µM | Mimics Wnt effects | |

| Danio rerio (zebrafish) | Cardiac development | 10 ng | Partial rescue of cardiac defects |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activation of the canonical Wnt signaling pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (stock solution in DMSO)

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Immunofluorescence for β-catenin Nuclear Translocation

This protocol allows for the visualization of β-catenin localization within cells to assess its translocation to the nucleus upon Wnt pathway activation by this compound.

Materials:

-

Cells of interest (e.g., hCMEC/D3, HEK293T)

-

24-well plates with sterile glass coverslips

-

This compound (stock solution in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-β-catenin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a DMSO vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and image using a fluorescence microscope.

Applications in Developmental Biology

This compound has been instrumental in elucidating the role of Wnt signaling in various developmental processes:

-

Embryonic Patterning: Studies in Xenopus have shown that this compound can mimic the effects of Wnt signaling in embryonic head specification, demonstrating its utility in studying early patterning events.

-

Organogenesis: In zebrafish, this compound has been used to rescue cardiac defects, highlighting the crucial role of Wnt signaling in heart development.

-

Cell Fate Determination: By activating the Wnt pathway, this compound can be used to study how this signaling cascade influences the differentiation of stem and progenitor cells into various lineages.

-

Tissue Regeneration: The activation of Wnt signaling is often associated with tissue repair and regeneration. This compound can be employed to investigate the therapeutic potential of Wnt activation in regenerative medicine models.

Conclusion

This compound is a powerful and specific chemical tool for the activation of the canonical Wnt signaling pathway. Its unique mechanism of action, which does not involve the inhibition of GSK-3β, makes it a valuable reagent for studying the multifaceted roles of Wnt signaling in developmental biology. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to a deeper understanding of the developmental processes governed by this fundamental signaling pathway.

References

BML-284 and β-catenin Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-284 is a cell-permeable small molecule that has been identified as a potent activator of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Unlike many other Wnt pathway activators that function through the inhibition of glycogen synthase kinase 3β (GSK-3β), this compound operates through a distinct, yet not fully elucidated, mechanism.[1] This technical guide provides a comprehensive overview of this compound, its role in β-catenin stabilization, and detailed experimental protocols for its use in research settings.

Mechanism of Action: β-catenin Stabilization

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

This compound activates this pathway, leading to the accumulation of β-catenin. Studies have shown that treatment of cells with this compound results in a significant increase in nuclear and perinuclear β-catenin. This stabilization of β-catenin allows it to translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.

Recent molecular docking and dynamics simulations suggest that this compound and its photoswitchable derivatives may exert their effects by binding to Frizzled (FZD) receptors, which are key components of the Wnt receptor complex at the cell surface.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various experimental systems.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 0.7 µM | TCF-dependent transcriptional activity |

| Cell Line | Treatment | Effect | Reference |

| hCMEC/D3 | 10 µM this compound for 16 h | 43 ± 2% of cells with nuclear/perinuclear β-catenin (p < 0.01) | |

| hCMEC/D3 | 20 µM this compound for 16 h | 48 ± 5% of cells with nuclear/perinuclear β-catenin (p < 0.01) | |

| Control (hCMEC/D3) | Vehicle for 16 h | 12 ± 1% of cells with nuclear/perinuclear β-catenin | |

| MNK45 and AGS | 10 µM this compound for 24 h | Significant increase in β-catenin expression | |

| FaDu | 0.7 µM this compound for 24 h | Increased expression of Wnt-3 and phosphorylated GSK3β | |

| Primary human trabecular meshwork cells | 0.1 µM this compound for 7 days | Increased expression of Axin2 |

Signaling Pathways and Experimental Workflow

Wnt/β-catenin Signaling Pathway (Inactive State)

Caption: Inactive Wnt/β-catenin signaling pathway.

Wnt/β-catenin Signaling Pathway Activated by this compound

Caption: this compound activates the Wnt/β-catenin pathway.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK293T), human cerebral microvascular endothelial (hCMEC/D3), or other relevant cell lines can be used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293T) supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock in culture medium to the desired final concentration (e.g., 0.1 µM to 20 µM). A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Treat cells in the logarithmic growth phase with this compound or vehicle for the desired duration (e.g., 16-24 hours).

Western Blot for β-catenin Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensities using image analysis software and normalize the β-catenin signal to the loading control.

TCF/LEF Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Lysis and Luciferase Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Conclusion

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway. Its ability to activate the pathway and stabilize β-catenin without directly inhibiting GSK-3β provides a unique avenue for investigating the intricacies of Wnt signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of this critical cellular pathway. Further research is warranted to fully elucidate the precise molecular target and mechanism of action of this compound.

References

BML-284: A Technical Guide to its Chemical Properties, Structure, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-284, also known as Wnt Agonist 1, is a potent and cell-permeable small molecule activator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound. It includes a summary of its key chemical and physical characteristics, detailed experimental protocols for its use in common laboratory assays, and a visualization of its mechanism of action within the Wnt signaling cascade.

Chemical Properties and Structure

This compound is a synthetic pyrimidine derivative with the biochemical name N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine.[1] Its structure is characterized by a central diaminopyrimidine core substituted with a methoxyphenyl group and a benzodioxol-ylmethyl group. A recent study has suggested that the biologically active conformation of this compound is a bent structure where the 1,2-methylenedioxybenzene motif is nearly perpendicular to the aminopyrimidine plane.[4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 853220-52-7 |

| PubChem CID | 11210285 |

| Synonyms | Wnt Agonist 1, AMBMP |

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 350.37 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4 |

| InChI | InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23) |

| InChIKey | FABQUVYDAXWUQP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Purity | >98% |

| Appearance | Crystalline solid, Yellow solid |

| Solubility | DMSO: 10 mg/mL, 70 mg/mL, 75 mg/mL, Ethanol: 0.14 mg/mL, 100 mM, DMF: 30 mg/mL |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. |

Biological Activity and Mechanism of Action

This compound is a selective activator of the Wnt signaling pathway. It induces β-catenin and T-cell factor/lymphoid-enhancer factor (TCF/LEF) dependent transcriptional activity with an EC₅₀ of 0.7 µM (700 nM). A key feature of this compound is that it activates the Wnt pathway without inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a common target for other Wnt activators. This suggests a mechanism of action downstream of GSK-3β or through a parallel pathway that leads to the stabilization and nuclear accumulation of β-catenin.

The activation of the Wnt pathway by this compound has been shown to have various cellular effects, including the induction of β-catenin expression, regulation of E-cadherin and N-cadherin, and promotion of cell migration and invasion in certain cancer cell lines. It has also been demonstrated to have developmental effects in vivo in Xenopus models and to be effective in a rat model of renal ischemia-reperfusion injury.

Wnt/β-catenin Signaling Pathway Activation by this compound

Caption: Canonical Wnt/β-catenin signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published literature and standard laboratory practices.

Cell Culture and Treatment

A general workflow for treating cultured cells with this compound is as follows:

Caption: General workflow for cell treatment with this compound.

Example Treatment Parameters:

-

Cell Lines: Human gastric cancer cells (MNK45, AGS), human brain endothelial cells (hCMEC/D3), HEK293T cells.

-

Concentration: 10 µM - 20 µM.

-

Incubation Time: 16 - 24 hours.

Western Blot Analysis

This protocol describes the detection of changes in protein expression (e.g., β-catenin, E-cadherin, N-cadherin) following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control (DMSO).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-β-catenin, anti-E-cadherin, anti-N-cadherin, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

TCF/LEF Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells.

-

TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Transfection reagent.

-

This compound.

-

Dual-luciferase reporter assay system.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well or 384-well plate.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity.

In Vivo Xenopus Embryo Assay

This protocol outlines a method to assess the developmental effects of this compound in a whole organism model.

Materials:

-

Xenopus laevis embryos.

-

This compound stock solution.

-

Culture medium for embryos (e.g., 0.1X Modified Barth's Saline).

Protocol:

-

Embryo Collection: Obtain Xenopus embryos through in vitro fertilization.

-

Treatment: At the appropriate developmental stage (e.g., blastula), place embryos in culture medium containing this compound at the desired concentration (e.g., 10 µM).

-

Incubation: Incubate the embryos and monitor their development for phenotypic changes, such as effects on head specification.

-

Analysis: Analyze the embryos morphologically and/or by in situ hybridization or qPCR for the expression of Wnt target genes.

Conclusion

This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. Its cell-permeability and unique mechanism of action, independent of GSK-3β inhibition, make it a useful compound for investigating the diverse roles of Wnt signaling in development, disease, and regenerative medicine. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. As with any experimental compound, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell type or experimental system.

References

BML-284: A Technical Guide to its Role in Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-284 is a cell-permeable small molecule that acts as a potent agonist of the canonical Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the induction of β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-dependent transcriptional activity, a critical cascade in the regulation of stem cell fate decisions, including self-renewal and differentiation.[1] Unlike many other Wnt pathway activators, this compound does not function through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), suggesting a distinct mode of action that may offer unique advantages in experimental and therapeutic contexts. This technical guide provides an in-depth overview of this compound, its mechanism, and its application in stem cell differentiation, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound activates the canonical Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes. These genes play pivotal roles in orchestrating cell fate, proliferation, and differentiation programs. A key characteristic of this compound is its ability to activate this pathway without inhibiting GSK-3β, a common mechanism for other Wnt agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound from various in vitro studies.

Table 1: Potency and Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (TCF-dependent transcription) | 0.7 µM (700 nM) | 293T cells | |

| IC50 (GSK-3β inhibition) | > 60 µM | In vitro kinase assay |

Table 2: In Vitro Effects of this compound on Cellular Endpoints

| Cell Type | Concentration | Time | Effect | Reference |

| hCMEC/D3 (human brain endothelial cells) | 10 µM | 16 h | 43 ± 2% of cells with nuclear/perinuclear β-catenin | |

| hCMEC/D3 (human brain endothelial cells) | 20 µM | 16 h | 48 ± 5% of cells with nuclear/perinuclear β-catenin | |

| MNK45 and AGS (gastric cancer cells) | 10 µM | 24 h | Significant increase in β-catenin expression | |

| A375 and A875 (melanoma cells) | Not Specified | Not Specified | Increased percentage of CD133+ cells and upregulation of Nanog, SOX2, and OCT4 | |

| FaDu (pharyngeal cancer cells) | 0.7 µM | 24 h | Used to investigate Wnt-3/pGSK3β activation |

Role in Stem Cell Differentiation

The activation of the Wnt/β-catenin pathway is a critical switch in determining the fate of various stem cell populations. While specific data on this compound's role in differentiating a wide range of stem cells is emerging, its function as a canonical Wnt agonist allows for informed applications based on the well-established role of this pathway.

Mesenchymal Stem Cells (MSCs)

The Wnt/β-catenin pathway is a key regulator of MSC differentiation. Activation of this pathway is known to promote osteogenic (bone) differentiation while inhibiting adipogenic (fat) differentiation.

A recent study highlighted the impact of this compound on the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs). The study demonstrated that this compound influences the expression of key genes associated with the Wnt/β-catenin signaling pathway during a 14-day osteogenic differentiation period.

Embryonic Stem Cells (ESCs) and induced Pluripotent Stem Cells (iPSCs)

In pluripotent stem cells, the timing and context of Wnt signaling activation are crucial. Transient activation of the Wnt pathway is a common strategy to induce differentiation towards mesoderm and endoderm lineages. For instance, a short treatment with a Wnt agonist can enhance the commitment of iPSCs to the mesodermal lineage, which can subsequently be directed to form cartilage, bone, and other tissues. While many protocols utilize other Wnt agonists like CHIR99021, this compound can be expected to have similar effects in directing lineage specification from a pluripotent state.

Neural Stem Cells (NSCs)

The role of Wnt signaling in neural stem cell fate is complex and context-dependent. The Wnt/β-catenin pathway is involved in both the proliferation and differentiation of NSCs. Activation of this pathway can influence the differentiation of NSCs into neuronal precursors.

Experimental Protocols

The following are representative protocols for the use of this compound in cell culture experiments.

Protocol 1: General Wnt/β-catenin Pathway Activation in Adherent Cell Lines

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C.

-

Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 0.7 µM to 20 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the this compound treated wells).

-

Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C and 5% CO2.

-

Analysis: Following incubation, cells can be harvested for analysis of TCF/LEF reporter activity (e.g., luciferase assay), gene expression (qRT-PCR), protein expression and localization (Western blotting, immunofluorescence for β-catenin).

Protocol 2: High-Throughput Screening for Wnt Pathway Activation

This protocol is adapted for a 384-well plate format.

-

Cell Transfection and Seeding:

-

Transiently transfect 293T cells in a T75 flask with a TCF/LEF-responsive luciferase reporter construct.

-

After overnight culture, harvest the cells and replate them into 384-well plates at a density of 1.5 x 10^3 cells per well.

-

-

Compound Addition:

-

Allow cells to attach for 24 hours.

-

Add 500 nL of a 1 mM this compound solution to each well for a final concentration of approximately 10 µM (adjust as needed).

-

-

Incubation and Measurement:

-

Incubate for an additional 24 hours.

-

Measure luciferase activity using a suitable reagent such as BrightGlo.

-

Protocol 3: In Vivo Formulation

For in vivo studies in animal models, the following formulation has been described. To prepare a 1 mL working solution:

-

To 400 µL of PEG300, add 50 µL of a 20 mg/mL stock solution of this compound in DMSO. Mix until clear.

-

Add 50 µL of Tween-80 to the solution and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL.

-

This solution should be used immediately for administration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Methodological & Application

BML-284: Application Notes and Protocols for In Vitro Wnt/β-Catenin Signaling Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-284 is a potent, cell-permeable small molecule activator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by inducing TCF (T-cell factor)/LEF (lymphoid enhancer-binding factor)-dependent transcriptional activity, a key downstream event in the Wnt cascade.[1] A significant characteristic of this compound is its ability to activate this pathway without inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a common target for other Wnt pathway modulators. This makes this compound a valuable tool for specific investigations into the physiological and pathological roles of Wnt/β-catenin signaling. These application notes provide detailed protocols for the use of this compound in various in vitro cell culture-based assays.

Mechanism of Action

This compound activates the Wnt/β-catenin signaling pathway, leading to the nuclear accumulation of β-catenin. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon activation of the pathway, this degradation is inhibited, allowing β-catenin to translocate to the nucleus. There, it partners with TCF/LEF transcription factors to initiate the transcription of Wnt target genes, which are involved in a multitude of cellular processes including proliferation, differentiation, and migration.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 (TCF-dependent transcription) | 0.7 µM (700 nM) | Not Specified |

Table 2: Effects of this compound on β-catenin Localization and Expression

| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Nuclear/Perinuclear β-catenin Staining | hCMEC/D3 | 10 µM | 16 hours | 43 ± 2% of cells with staining (vs. 12 ± 1% control) | |

| Nuclear/Perinuclear β-catenin Staining | hCMEC/D3 | 20 µM | 16 hours | 48 ± 5% of cells with staining (vs. 12 ± 1% control) | |

| Western Blot | MNK45 and AGS | 10 µM | 24 hours | Significant increase in β-catenin expression | |

| Western Blot | A375 and A875 | Not Specified | Not Specified | Increased β-catenin expression |

Table 3: Functional Effects of this compound in Cell-Based Assays

| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Cell Migration | MNK45 and AGS | 10 µM | 24 hours | Significant increase in cell migration | |

| Cell Invasion | MNK45 and AGS | 10 µM | 24 hours | Significant increase in cell invasion | |

| Colony Formation | A375 and A875 | Not Specified | Not Specified | Promoted cell colony formation |

Mandatory Visualizations

Caption: Canonical Wnt/β-catenin signaling pathway activated by this compound.

Caption: Workflow for a TCF/LEF luciferase reporter assay.

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO (e.g., up to 77 mg/mL) and ethanol (e.g., up to 100 mM).

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

-

Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

TCF/LEF Dual-Luciferase Reporter Assay

This protocol is adapted for a 384-well format based on a high-throughput screening method.

-

Materials:

-

293T cells

-

TCF/LEF-responsive firefly luciferase reporter plasmid

-

Control plasmid with a constitutively expressed Renilla luciferase

-

Transfection reagent

-

DMEM with 10% FBS

-

This compound stock solution

-

Dual-luciferase reporter assay system

-

White, clear-bottom 384-well plates

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed 293T cells into a 384-well plate at a density of 1,500 cells per well in complete culture medium.

-

Transfection: After 24 hours, co-transfect the cells with the TCF/LEF-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions or a vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Lysis and Luminescence Measurement:

-

Remove the culture medium from the wells.

-

Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.

-

Western Blot for β-catenin Expression

-

Materials:

-

Appropriate cell line (e.g., MNK45, AGS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

-

Cell Migration and Invasion Assays (Transwell Assay)

-

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Procedure:

-

Insert Preparation (for Invasion Assay): Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing this compound (e.g., 10 µM) or a vehicle control.

-

Assay Setup:

-

Add medium containing a chemoattractant to the lower chamber of the Transwell plate.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the insert membrane using a cotton swab.

-

Fixation and Staining:

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixation solution.

-

Stain the cells with crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Visualize and count the stained cells in multiple random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

-

-

Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated group to the vehicle control group.

-

Conclusion

This compound is a specific and effective activator of the Wnt/β-catenin signaling pathway in vitro. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the diverse cellular functions regulated by this critical signaling cascade. Researchers should optimize the experimental conditions, such as cell type, this compound concentration, and incubation time, for their specific experimental systems.

References

Application Notes and Protocols for BML-284 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-284, also known as Wnt Agonist 1, is a cell-permeable small molecule that potently and selectively activates the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers. This compound activates the pathway by inducing TCF-dependent transcriptional activity, leading to the nuclear accumulation of β-catenin without inhibiting GSK-3β.[1] These application notes provide a summary of effective concentrations of this compound in various cancer cell lines and detailed protocols for key experimental assays.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The EC50 for inducing TCF-dependent transcriptional activity is approximately 0.7 µM. The following table summarizes reported effective concentrations of this compound in different cancer cell lines. It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and assay.

| Cancer Type | Cell Line(s) | Effective Concentration | Incubation Time | Observed Effect |

| Gastric Cancer | MNK45, AGS | 10 µM | 24 hours | Increased migration and invasion, induced β-catenin expression. |

| Oral Cancer | FaDu | 0.7 µM | 24 hours | Investigated in the context of co-treatment, where it reversed the effects of an inhibitor on EMT markers. |

| Melanoma | A375, A875 | Not specified | Not specified | Alleviated the effects of NOP14 overexpression on stemness. |

| Colorectal Cancer | SW480 | Not specified | Not specified | Used as a WNT pathway activator in a rescue experiment. |

| Human Brain Endothelial Cells (non-cancer) | hCMEC/D3 | 10 µM, 20 µM | 16 hours | Increased nuclear or perinuclear β-catenin staining. |

| Human Embryonic Kidney Cells (non-cancer) | 293T | 10 µM | 24 hours | Used for high-throughput screening of Wnt signaling activation. |

Signaling Pathway

This compound activates the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. This compound activation of the pathway leads to the disassembly of this complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes involved in proliferation and cell fate.

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Western Blot for β-catenin

This protocol is for detecting changes in the expression level of β-catenin following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as desired. Include appropriate controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-